molecular formula C17H24O2 B3389269 1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid CAS No. 923200-14-0

1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B3389269
CAS No.: 923200-14-0
M. Wt: 260.4 g/mol
InChI Key: BQJPDAIDCDSEJP-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C17H24O2 and a molecular weight of 260.38 g/mol . This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a tert-butylphenyl group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-16(2,3)13-7-9-14(10-8-13)17(15(18)19)11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJPDAIDCDSEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198601
Record name 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923200-14-0
Record name 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923200-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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